molecular formula C10H17N5O B1475553 2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol CAS No. 1602003-55-3

2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol

Cat. No. B1475553
M. Wt: 223.28 g/mol
InChI Key: YRIRNOVCALUTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including 1-[4-(5,6-Bis(4-subtituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-substituted phenyl)piperazin-1-yl]ethanone, were synthesized and investigated for potential anticancer activities. These compounds exhibited promising antiproliferative effects against breast cancer cells, indicating their potential in antitumor treatments (Yurttaş et al., 2014).

Synthesis and Characterization

In a study focusing on the synthesis, characterization, and evaluation of novel compounds, 1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols and their dihydrochlorides were synthesized. These compounds were then characterized, revealing potential applications in scientific research (Akopyan et al., 2013).

Crystal Structure Analysis

The crystal structures of certain derivatives, such as (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine, were reported, indicating their potential use as anti-malarial agents. The study highlighted the importance of certain substituents and molecular conformations in generating anti-malarial activity, suggesting their relevance in medicinal chemistry (Cunico et al., 2009).

Safety And Hazards

There is no specific safety and hazard information available for “2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol”. It is not intended for human or veterinary use and is used for research purposes1.


Future Directions

The future directions for “2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol” could involve further research into its potential applications and properties. As similar compounds have shown anti-tubercular activity3, it could be interesting to explore this compound’s potential in this area.


Please note that this analysis is based on the information available and may not be comprehensive. Further research and analysis would be required for a more detailed understanding of this compound.


properties

IUPAC Name

2-[4-(6-aminopyridazin-3-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c11-9-1-2-10(13-12-9)15-5-3-14(4-6-15)7-8-16/h1-2,16H,3-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIRNOVCALUTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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